2-Amino-5-metiltiazol-4-ol

Descripción general

Descripción

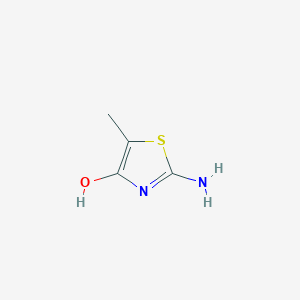

2-Amino-5-methylthiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its aromatic properties due to the delocalization of π-electrons. This compound is often used in various chemical and pharmaceutical applications due to its unique reactivity and biological activity.

Synthetic Routes and Reaction Conditions:

One-Pot Synthesis: A common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to ensure consistent product quality and yield.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research:

-

Antioxidant Activity :

- A series of derivatives synthesized from 2-Amino-5-methylthiazol-4-ol demonstrated significant antioxidant properties. Compounds derived from this parent compound showed promising radical scavenging potential against various free radicals using assays like DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging methods .

-

Anticancer Potential :

- Research indicates that derivatives of 2-Amino-5-methylthiazol-4-ol possess anticancer activity. For instance, studies have shown that certain synthesized compounds exhibit high levels of growth inhibition against human tumor cells . The National Cancer Institute's protocols were employed to evaluate the anticancer efficacy of these derivatives, revealing significant cytotoxic effects against various cancer cell lines .

- Anticonvulsant Properties :

Synthetic Derivatives

The versatility of 2-Amino-5-methylthiazol-4-ol allows for the synthesis of various derivatives that enhance its biological activity:

Case Studies

-

Antioxidant Research :

- A study synthesized new compounds based on 2-Amino-5-methylthiazol-4-ol and evaluated their antioxidant activities. The findings revealed that specific substitutions on the thiazole ring significantly enhanced radical scavenging abilities, indicating the potential for developing antioxidant therapies .

- Anticancer Evaluation :

- Anticonvulsant Activity Assessment :

Mecanismo De Acción

Target of Action

2-Amino-5-methylthiazol-4-ol is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs

Mode of Action

For example, some thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting antioxidant activity . Other thiazole derivatives have been found to inhibit enzymes like DNA gyrase , which is crucial for DNA replication in bacteria, suggesting potential antimicrobial activity.

Biochemical Pathways

If it acts as an antimicrobial, it could interfere with bacterial DNA replication .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 2-Amino-5-methylthiazol-4-ol could have similar solubility properties, which could influence its bioavailability.

Result of Action

Based on the known activities of thiazole derivatives, it’s possible that 2-amino-5-methylthiazol-4-ol could have antioxidant, antimicrobial, or other biological activities . These activities could result in various cellular effects, such as reduced oxidative stress or inhibited bacterial growth.

Action Environment

The action of 2-Amino-5-methylthiazol-4-ol could be influenced by various environmental factors. For instance, its solubility properties suggest that it could be more effective in certain solvents . Additionally, factors like pH and temperature could potentially influence its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

2-Amino-5-methylthiazol-4-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the preparation of acrylamide monomers and mixed-ligand complexes, which have potential anticancer and antibacterial activities . The compound interacts with enzymes such as diethylenetriamine (dien)-Cu(II) complexes, which are known for their biological activities . These interactions are crucial for the compound’s role in biochemical reactions, influencing its stability and reactivity.

Cellular Effects

2-Amino-5-methylthiazol-4-ol has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated antioxidant, antimicrobial, and anticancer properties, which are attributed to its ability to interact with cellular components and alter their functions . For instance, it can inhibit the formation of radicals and reduce oxidative stress in cells, thereby protecting them from damage .

Molecular Mechanism

The molecular mechanism of 2-Amino-5-methylthiazol-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific active sites of enzymes, forming hydrogen bonds and arene interactions that stabilize the enzyme-substrate complex . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, 2-Amino-5-methylthiazol-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-5-methylthiazol-4-ol can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that 2-Amino-5-methylthiazol-4-ol can have sustained effects on cellular function, including prolonged antioxidant and antimicrobial activities . Its efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of 2-Amino-5-methylthiazol-4-ol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

2-Amino-5-methylthiazol-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Amino-5-methylthiazol-4-ol is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . This transport and distribution are crucial for the compound’s localization and accumulation, which in turn affect its biological activity .

Subcellular Localization

The subcellular localization of 2-Amino-5-methylthiazol-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, where it interacts with various cellular components to exert its effects . This localization is essential for its activity and function, as it allows the compound to reach its target sites within the cell .

Análisis De Reacciones Químicas

2-Amino-5-methylthiazol-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Comparación Con Compuestos Similares

2-Amino-5-methylthiazol-4-ol can be compared with other similar compounds such as:

2-Aminothiazole: Similar in structure but lacks the methyl group at the C-5 position.

2-Amino-4-methylthiazole: Similar but with the amino group at the C-2 position.

2-Amino-5-ethylthiazole: Similar but with an ethyl group instead of a methyl group at the C-5 position.

The uniqueness of 2-Amino-5-methylthiazol-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Amino-5-methylthiazol-4-ol (AMTO) is a heterocyclic compound characterized by the presence of both amino and hydroxyl functional groups on a thiazole ring. This unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry, pharmacology, and agricultural applications. This article comprehensively reviews the biological activity of AMTO, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 145.19 g/mol

- Structure : The compound features a thiazole ring with an amino group at position 2 and a hydroxyl group at position 4.

Antimicrobial Properties

AMTO exhibits significant antimicrobial activity against various bacterial and fungal strains. Research indicates that derivatives of AMTO can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate antifungal effect | |

| Escherichia coli | Limited activity |

Antioxidant Activity

The compound has shown promising antioxidant properties. It is involved in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Mechanism : AMTO's antioxidant activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals, thus preventing cellular damage.

Anticancer Potential

AMTO has been investigated for its anticancer properties, particularly in inhibiting cancer cell proliferation.

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Inhibition of growth | |

| MCF-7 (breast cancer) | Induction of apoptosis |

The biological activity of AMTO can be attributed to several mechanisms:

- Enzyme Inhibition : AMTO interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, leading to changes in gene expression and cellular responses.

- Radical Scavenging : Its ability to scavenge free radicals contributes to its antioxidant properties.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of AMTO derivatives. The results demonstrated that specific modifications to the thiazole structure enhanced antimicrobial potency against multi-drug resistant strains of bacteria .

Evaluation of Antioxidant Properties

In vitro assays conducted on AMTO revealed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that AMTO may be beneficial in preventing oxidative damage in various pathological conditions .

Pharmacokinetics

Understanding the pharmacokinetics of AMTO is crucial for its potential therapeutic applications:

- Absorption : AMTO is slightly soluble in water but more soluble in organic solvents, which may affect its bioavailability.

- Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Distribution : Once absorbed, AMTO distributes through tissues via specific transporters.

Safety and Toxicology

While the biological activities of AMTO are promising, safety assessments are necessary. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are warranted to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

2-amino-5-methyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPZNHKHMOLXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309356 | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-95-1 | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methyl-4-thiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.